(R)-BAY-899

LH receptor enantiomer target validation

Select (R)-BAY-899 for high-fidelity LH-R studies, available as the pure, active enantiomer to ensure reproducible SAR and target validation. This compound eliminates confounding effects from the less active stereoisomer in racemic BAY-899. Features favorable oral PK and ~10-fold higher solubility than BAY-298. Ideal for chronic in vivo studies.

Molecular Formula C25H19F2N5O2
Molecular Weight 459.4 g/mol
Cat. No. B8201628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-899
Molecular FormulaC25H19F2N5O2
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESC1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F
InChIInChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m1/s1
InChIKeyVKQBTIMLSDGNLG-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BAY-899: R-Enantiomer of the Selective LH Receptor Antagonist BAY-899


(R)-BAY-899 is the R-enantiomer of BAY-899, a potent and orally bioavailable small-molecule antagonist of the luteinizing hormone receptor (LH-R) . BAY-899 belongs to the tetrahydro-1,6-naphthyridine class and was developed as a chemical probe to study hLH-R signaling in vitro and to interfere with sex hormone production in vivo [1]. As the active enantiomer of the racemate, (R)-BAY-899 provides a defined stereochemical tool for target engagement studies where enantiomeric purity is critical for data reproducibility .

Why Generic LH-R Antagonists Cannot Substitute for (R)-BAY-899


LH-R antagonists exhibit substantial variability in physicochemical properties, off-target selectivity, and enantiomeric composition that directly impact experimental outcomes. BAY-899, the racemate from which (R)-BAY-899 is derived, contains both active and less active enantiomers; the less active enantiomer is described as a potential negative control [1]. Therefore, substitution with racemic BAY-899 or alternative LH-R antagonists (e.g., BAY-298) introduces either variable enantiomeric purity or distinct selectivity and safety profiles that confound data interpretation. The following quantitative evidence establishes where (R)-BAY-899 provides measurable differentiation critical for scientific selection.

Quantitative Evidence Differentiating (R)-BAY-899 from Closest Analogs


Enantiomeric Purity Advantage Over Racemic BAY-899

(R)-BAY-899 is the isolated R-enantiomer of BAY-899, whereas commercially available BAY-899 is a racemic mixture containing both active and less active enantiomers . The less active enantiomer of BAY-899 is described as a potential negative control compound, confirming that the R-enantiomer is the eutomer (active enantiomer) [1].

LH receptor enantiomer target validation

Improved hTSH-R Selectivity vs. BAY-298

BAY-899 (the racemate from which (R)-BAY-899 is the active component) exhibits >100-fold selectivity against the human thyroid-stimulating hormone receptor (hTSH-R), whereas BAY-298 displays only ~24-fold selectivity [1]. This represents a >4-fold improvement in selectivity margin.

GPCR selectivity off-target safety profiling

10-Fold Greater Aqueous Solubility vs. BAY-298

Compound 36 (BAY-899) is approximately 10 times more soluble than compound 33 (BAY-298), an improvement achieved through a reduction of almost two log units in log D [1]. This enhanced solubility facilitates in vitro assay preparation and in vivo formulation.

physicochemical properties formulation solubility

Superior hERG and CYP Inhibition Profile vs. BAY-298

BAY-899 demonstrates an improved hERG channel inhibition profile and a cleaner cytochrome P450 (CYP) inhibition profile compared to BAY-298 [1]. While BAY-298 exhibited significant inhibition of CYP isoforms 2C8 and 2C9, BAY-899 shows reduced CYP inhibition liability.

cardiac safety drug metabolism in vivo tolerability

Comparable In Vivo Estradiol Suppression to BAY-298 with Superior Selectivity

In intact female rats, oral administration of BAY-899 (12.5 mg/kg/day for 8 days) reduces serum estradiol levels with efficacy comparable to BAY-298 [1]. Importantly, BAY-899 achieves this efficacy while offering the improved selectivity and physicochemical advantages described above, representing a more refined tool compound.

in vivo efficacy sex hormone suppression PK/PD

Oral Bioavailability and Favorable Rat PK Profile

BAY-899 exhibits low clearance, a long half-life (t₁/₂ = 12 hours p.o.), and high volume of distribution in rats, resulting in good oral bioavailability [1]. The Cmax following oral administration (2 mg/kg) is 0.24 kg/L, with an intravenous Cmax of 0.97 kg/L (0.5 mg/kg) [2].

pharmacokinetics oral bioavailability in vivo dosing

Recommended Application Scenarios for (R)-BAY-899


In Vitro Target Engagement Studies Requiring Stereochemically Defined Tools

When investigating hLH-R pharmacology using recombinant cell lines or primary tissues, (R)-BAY-899 provides the active enantiomer in pure form, eliminating potential confounding effects from the less active stereoisomer present in racemic BAY-899 . This is particularly critical for quantitative concentration-response analyses where precise EC50/IC50 determination is essential for downstream SAR or mechanistic studies.

Long-Term In Vivo Reproductive Endocrinology Studies in Rodents

The favorable oral PK profile (t₁/₂ = 12 h) and improved safety margins (reduced hERG and CYP liabilities) make (R)-BAY-899 well-suited for chronic dosing experiments in female rats to study estrous cycle disruption, ovarian function, or sex hormone-dependent pathologies [1]. The >100-fold hTSH-R selectivity minimizes off-target thyroid effects during extended studies [1].

Formulation and Solubility-Sensitive Assays

For assays requiring high aqueous solubility (e.g., high-concentration screening or microfluidic systems), (R)-BAY-899 offers approximately 10-fold greater solubility than BAY-298 [1], reducing the need for DMSO or other organic co-solvents that can introduce artifacts in cell-based assays.

Control Experiments Utilizing the Less Active Enantiomer

The availability of both (R)-BAY-899 (active) and the less active enantiomer (available as a separate negative control) enables rigorous target validation studies where enantiomer-specific effects can be distinguished from off-target or non-specific compound interactions [1].

Technical Documentation Hub

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